![molecular formula C24H22N2O4S B2706042 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 922088-86-6](/img/structure/B2706042.png)
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Description
The compound “(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid” is a related compound with a molecular formula of C17H14O4 . Another related compound is "11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid" .
Molecular Structure Analysis
The molecular structure of the related compound “(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid” has a molecular formula of C17H14O4 .Scientific Research Applications
Medicinal Chemistry and Drug Design
Sulfonamides, including structures similar to the one , have been extensively studied for their antimicrobial and antiproliferative properties. For instance, N-ethyl-N-methylbenzenesulfonamide derivatives have been explored as effective agents against microbial infections and cancer cell proliferation, showing potential in developing new therapeutics (El-Gilil, 2019). Similarly, benzo[b]thiophene-2-sulfonamide derivatives have been identified as topically active inhibitors with ocular hypotensive activity, indicating their utility in treating glaucoma (Graham et al., 1989).
Material Science
Sulfonated polybenzothiazoles containing naphthalene units have been synthesized and evaluated as proton exchange membranes, demonstrating excellent dimensional stability, thermal and oxidative stabilities, good mechanical properties, and high proton conductivities. These properties suggest their suitability for use in fuel cells (Wang et al., 2015).
Novel Synthetic Methodologies
In the realm of organic synthesis, innovative strategies have been developed to construct privileged dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxides and their heterocyclic isosteres. These methodologies offer a new approach to accessing underexplored versions of tricyclic scaffolds for drug design, opening new avenues for chemical space exploration (Sapegin et al., 2016).
Enzyme Inhibition for Therapeutic Application
Research on N-sulfonamide 2-pyridone derivatives has shown that combining the inhibitory activities of DHPS and DHFR into one molecule can lead to significant antimicrobial activities. This dual inhibition strategy underscores the potential of sulfonamide derivatives in developing novel antimicrobial therapies (Azzam et al., 2020).
properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-15-6-10-23-21(12-15)25-24(27)20-14-18(8-11-22(20)30-23)26-31(28,29)19-9-7-16-4-2-3-5-17(16)13-19/h6-14,26H,2-5H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITQGUHKZXTXCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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